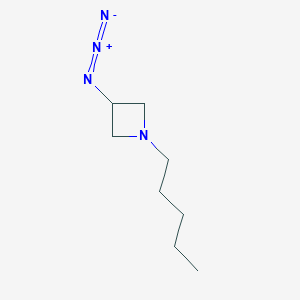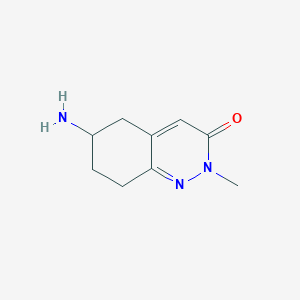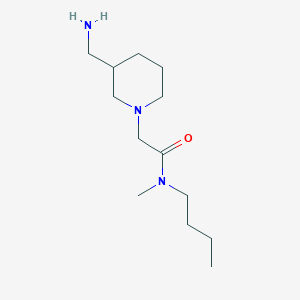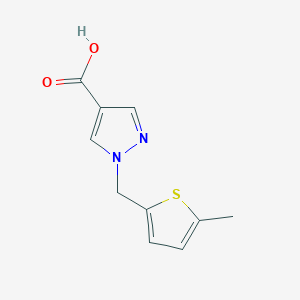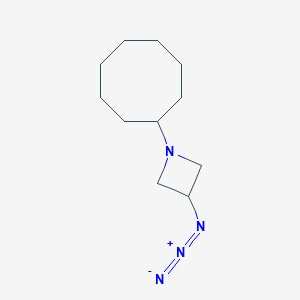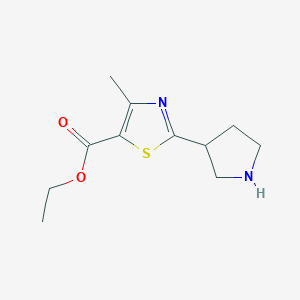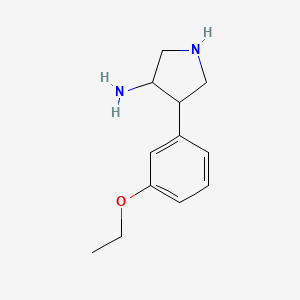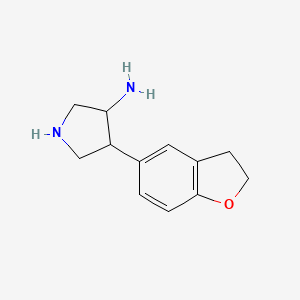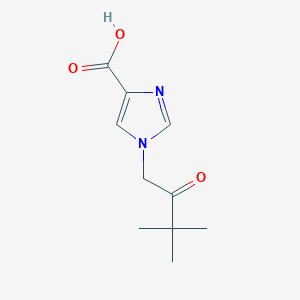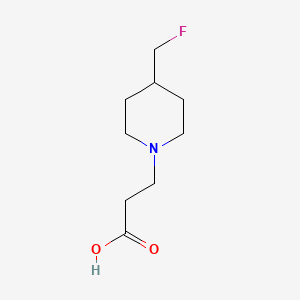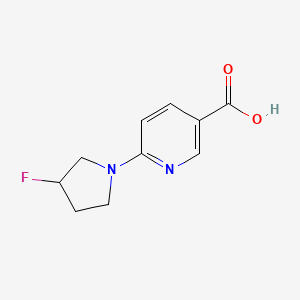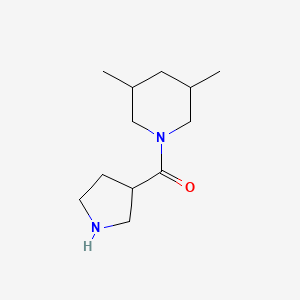
3,5-二甲基-1-(吡咯烷-3-羰基)哌啶
描述
3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:药物设计与合成
哌啶环和吡咯烷环在药物化学中很常见,因为它们存在于许多具有药理活性的化合物中。所讨论的化合物可以作为合成新药的支架。 它的立体化学和多个官能团的存在允许创建具有潜在生物活性的各种类似物库 .
药理学:酶抑制研究
在药理学中,酶抑制剂对于理解疾病机制和开发治疗药物至关重要。特别是吡咯烷环已被证明可以与各种酶相互作用,例如碳酸酐酶,这些酶参与了青光眼和癫痫等疾病。 该化合物的结构可以被修饰以增强其对特定酶的亲和力和选择性 .
有机化学:不对称合成
3,5-二甲基-1-(吡咯烷-3-羰基)哌啶中的手性中心使其成为不对称合成中一种有价值的手性助剂或拆分剂。 它可用于在光学活性化合物的合成中诱导手性,这对于生产对映体纯的药物至关重要 .
化学生物学:分子探针
在化学生物学中,该化合物可用于设计选择性地与蛋白质或核酸结合的分子探针。 此应用在分子水平上研究生物过程以及开发诊断工具方面特别有用 .
生物有机化学:肽模拟物
吡咯烷环在结构上类似于脯氨酸,脯氨酸是一种氨基酸,它在肽链中诱导转折。 该化合物可用于创建肽模拟物,即模拟肽或蛋白质的结构和功能的分子,这可能导致针对各种疾病的新疗法 .
材料科学:有机半导体
有机半导体是材料科学领域的一个关注点。 该化合物的刚性结构以及富电子和缺电子区域的潜力使其成为有机发光二极管 (OLED) 或有机光伏电池中组件的候选材料 .
生物技术:对映选择性传感器
在生物技术中,该化合物的手性中心可用于开发对映选择性传感器。 这些传感器可以区分左手和右手分子,这对于某些生物技术产品的生产至关重要 .
分析化学:手性色谱
最后,在分析化学中,该化合物可作为手性色谱中的固定相来分离对映体。 它的多个立体中心提供了各种相互作用点,这些点可以微调以更好地分离手性化合物 .
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific information on “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine”, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They can be metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a variety of effects, ranging from inhibitory to stimulatory, depending on their specific targets .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain pyrrolidine derivatives have been found to be more stable and active in acidic environments .
生化分析
Biochemical Properties
3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . These interactions can lead to inhibition or activation of the enzymes, thereby affecting the biochemical pathways they regulate.
Cellular Effects
The effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with pyrrolidine rings can affect the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health.
Molecular Mechanism
At the molecular level, 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, the pyrrolidine ring can interact with the active site of carbonic anhydrase, altering its catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in metabolic flux, altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)11-3-4-13-6-11/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAPLLAFMGNNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


